N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiophene-2-carboxamide

Description

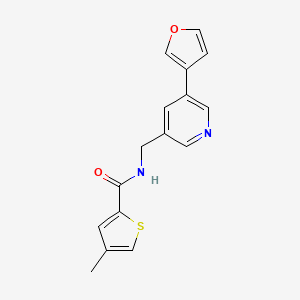

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a methylthiophene carboxamide moiety at the 3-position via a methylene linker.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-4-15(21-10-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-9-13/h2-6,8-10H,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARCQFPJSRDELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may have similar effects.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a pyridine moiety, and a thiophene derivative, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Furan-3-yl)pyridine | Staphylococcus aureus | 32 µg/mL |

| 4-Methylthiophene derivatives | Escherichia coli | 16 µg/mL |

| N-((5-(furan-3-yl)pyridin-3-yl)methyl) | Klebsiella pneumoniae | TBD |

Anticancer Activity

Research has demonstrated that compounds containing thiophene and furan rings can inhibit cancer cell proliferation. For example, studies on similar thiophene derivatives have reported IC50 values in the micromolar range against various cancer cell lines.

Case Study:

In vitro studies involving N-(4-methylthiophene) derivatives showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiophene derivative A | MCF-7 | 10 |

| Furan-pyridine derivative B | HeLa | 15 |

| N-((5-(furan-3-yl)pyridin-3-yl)methyl) | A549 | TBD |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the furan and pyridine rings may facilitate binding to these targets, leading to altered cellular responses.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that similar compounds exhibit favorable pharmacokinetic profiles, including good oral bioavailability and the ability to cross the blood-brain barrier.

Comparison with Similar Compounds

Structural Analogues from

Compounds 4d , 4e , 4f , 4g , 4h , and 4i (Iranian Journal of Pharmaceutical Research, 2021) share a thiazole-pyridine-amide scaffold but differ in substituents and linker groups:

- Core Structure : Unlike the target compound’s pyridine-thiophene-furan triad, these analogs feature a thiazole ring fused with pyridine and benzamide/isonicotinamide groups.

- Substituents: For example, 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) includes a morpholinomethyl group, enhancing solubility compared to the target’s methylthiophene.

- Physical Properties : All analogs are white/yellow solids with melting points >200°C, similar to expectations for the target compound. HRMS and NMR data confirm purity and regiochemistry .

Key Differences :

Dihydropyridine Derivatives ()

Compounds like AZ331 and AZ257 (Fig. 1, ) are 1,4-dihydropyridines (1,4-DHPs) substituted with furyl, cyan, and thioether groups:

- Core Structure: 1,4-DHPs are non-aromatic, redox-active rings, contrasting with the fully aromatic pyridine in the target compound.

- Substituents : AZ331 includes a 4-methoxyphenyl group, while the target compound’s methylthiophene may confer greater lipophilicity.

- Pharmacological Relevance : 1,4-DHPs are classical calcium channel blockers (e.g., nifedipine), but the furyl and thioether substitutions in these analogs suggest divergent mechanisms .

Comparison Highlights :

- Electronic Effects : The reduced pyridine in 1,4-DHPs increases electron density, altering reactivity compared to the target’s aromatic system.

- Bioactivity : Target compound’s thiophene carboxamide may enhance selectivity for sulfur-binding enzymes (e.g., cysteine proteases) versus 1,4-DHPs’ ion channel effects.

Furopyridine Carboxamides ()

The compound 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () shares a fused furopyridine core with the target but differs in substituents:

- Core Structure : Furo[2,3-b]pyridine is a fused bicyclic system, offering rigidity versus the target’s flexible pyridine-furan-thiophene arrangement.

- Substituents : The tert-butylcarbamoyl and difluoropropyl groups improve metabolic stability, whereas the target’s methylthiophene may prioritize membrane permeability.

- Synthetic Utility : Both compounds employ carboxamide linkers, but the target’s methylene bridge allows conformational flexibility absent in the fused system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.